molecular formula C22H26N2O3 B12906848 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol CAS No. 33161-83-0

1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol

Cat. No.: B12906848
CAS No.: 33161-83-0
M. Wt: 366.5 g/mol
InChI Key: ZWAXWBOAVGGUPF-UHFFFAOYSA-N
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Description

1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) is a complex organic compound with a unique structure that includes an oxazole ring and two propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) typically involves the reaction of 4,5-diphenyloxazole with a suitable amine and propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)
  • 1,1’-((2-Hydroxyethyl)imino)dipropan-2-ol
  • N,N-Bis(2-hydroxyethyl)isopropanolamine

Uniqueness

1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties.

Biological Activity

1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol, also known by its CAS number 33161-83-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure linked to a di-propanol moiety via an imino connection. Its molecular formula is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of approximately 366.46 g/mol. The presence of the oxazole ring is significant as compounds containing this moiety are often associated with various biological activities.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. The oxazole derivatives are known for their role in:

  • Antimicrobial Activity : Compounds with oxazole rings have shown promise against a range of bacterial and fungal pathogens.
  • Antioxidant Properties : The structure may contribute to the scavenging of free radicals, thus providing protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in various metabolic pathways.

Antimicrobial Activity

A study conducted on various derivatives of oxazole compounds highlighted significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were noted to be in the range of 32–128 µg/mL.

Microorganism MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Candida albicans32

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).

Case Study 1: Anticancer Potential

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability by up to 70% in cultured neurons exposed to hydrogen peroxide.

Properties

CAS No.

33161-83-0

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C22H26N2O3/c1-16(25)13-24(14-17(2)26)15-20-23-21(18-9-5-3-6-10-18)22(27-20)19-11-7-4-8-12-19/h3-12,16-17,25-26H,13-15H2,1-2H3

InChI Key

ZWAXWBOAVGGUPF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC(C)O)O

Origin of Product

United States

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